molecular formula C6H6BrNO B1527597 4-(bromomethyl)pyridin-2(1H)-one CAS No. 1227585-50-3

4-(bromomethyl)pyridin-2(1H)-one

Cat. No. B1527597
M. Wt: 188.02 g/mol
InChI Key: AIPIQJYWACQQRL-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

Hydrobromic acid (2 mL) was added to a solution of 4-(hydroxymethyl)pyridin-2(1H)-one (200 mg, 1.6 mmol) was at 0° C. The mixture was stirred at 110° C. for 3 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/MeOH) to afford the 4-(bromomethyl)pyridin-2(1H)-one. MS ESI calc'd. for C6H7BrNO [M+H]+ 188 and 190. found 188 and 190. 1H NMR (400 MHz, DMSO-d6) δ 11.55 (s, 1H), 7.36 (d, J=6.8 Hz, 1H), 6.39 (s, 1H), 6.17 (d, J=6.8 Hz, 1H), 4.45 (s, 2H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].O[CH2:3][C:4]1[CH:9]=[CH:8][NH:7][C:6](=[O:10])[CH:5]=1>>[Br:1][CH2:3][C:4]1[CH:9]=[CH:8][NH:7][C:6](=[O:10])[CH:5]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Br
Name
Quantity
200 mg
Type
reactant
Smiles
OCC1=CC(NC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (EtOAc/MeOH)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC1=CC(NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.